N,N-Dibutyl-2,2,2-trifluoroacetamide

Description

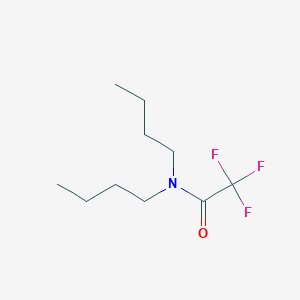

N,N-Dibutyl-2,2,2-trifluoroacetamide is a fluorinated amide compound characterized by two butyl groups attached to the nitrogen atom of a trifluoroacetamide backbone. Its molecular formula is C₁₁H₂₀F₃NO, with a molecular weight of 239.28 g/mol. The trifluoroacetyl group imparts strong electron-withdrawing properties, while the bulky butyl substituents enhance lipophilicity, influencing solubility and reactivity. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its stability and tunable reactivity .

Properties

CAS No. |

313-32-6 |

|---|---|

Molecular Formula |

C10H18F3NO |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

N,N-dibutyl-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C10H18F3NO/c1-3-5-7-14(8-6-4-2)9(15)10(11,12)13/h3-8H2,1-2H3 |

InChI Key |

FDTPPUQOJKHLFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N,N-Dibutyl-2,2,2-trifluoroacetamide has garnered attention as a potential lead compound in drug development due to its unique structure and biological activity. Its applications in pharmaceuticals include:

- Drug Development : The compound may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. For instance, it has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 28 | Inhibition of proliferation |

This data indicates promising potential for further exploration in cancer therapeutics.

Chemical Synthesis

This compound is valuable in synthetic organic chemistry due to its reactivity. It can participate in nucleophilic substitution reactions owing to the electrophilic nature of the trifluoromethyl group.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

- Direct Alkylation : Alkylation of a suitable amine with trifluoroacetic anhydride.

- Hydrolysis Reactions : Under basic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.

Biological Research

The interactions of this compound with biological macromolecules are critical for understanding its mechanism of action and therapeutic potential. Research often involves:

- Molecular Docking Studies : These studies can elucidate how the compound binds to target proteins or nucleic acids.

- Binding Affinity Assays : Evaluating the binding strength between this compound and various biomolecules can provide insights into its biological activity.

Comparison with Similar Compounds

The structural analogs of N,N-Dibutyl-2,2,2-trifluoroacetamide differ in their N-substituents, which significantly alter their physicochemical properties and biological activities. Below is a comparative analysis with key compounds:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Lipophilicity (LogP)* |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₂₀F₃NO | 239.28 | ~200–220 (est.) | - | ~1.05 (est.) | 3.2–3.5 (est.) |

| N,N-Diethyl-2,2,2-trifluoroacetamide | C₆H₁₀F₃NO | 169.15 | 157–160 | - | 1.142 | 1.8–2.1 |

| N-Methyl-2,2,2-trifluoroacetamide | C₃H₄F₃NO | 127.07 | 156–157 | 48–52 | - | 0.5–0.8 |

| N,N-Diphenyl-2,2,2-trifluoroacetamide | C₁₄H₁₀F₃NO | 265.23 | - | - | - | 3.8–4.2 |

| N-Butan-2-yl-2,2,2-trifluoroacetamide | C₆H₁₀F₃NO | 169.14 | - | - | - | 1.9–2.3 |

*Estimated using substituent contributions.

Key Observations :

- Lipophilicity : Bulky substituents like butyl or phenyl increase LogP, enhancing membrane permeability but reducing aqueous solubility. N,N-Dibutyl- and N,N-Diphenyl- variants are highly lipophilic, making them suitable for lipid-rich environments .

- Thermal Stability : Longer alkyl chains (e.g., butyl) elevate boiling points compared to ethyl or methyl derivatives due to increased van der Waals interactions .

- Crystallinity : N-Methyl- exhibits a defined melting point (48–52°C), whereas branched or bulky analogs (e.g., N-Butan-2-yl-) remain liquids or amorphous solids .

Research Findings :

- Antimicrobial Activity : N-Benzyl-2,2,2-trifluoroacetamide demonstrates 75.3% cytotoxicity at 200 µg/mL (IC₅₀: 100 µg/mL) and inhibits AmpC β-lactamase via hydrogen bonding with Tyr250 and Pro304 residues . In contrast, N,N-Dibutyl- lacks direct antimicrobial data but may exhibit reduced bioavailability due to higher lipophilicity.

- Antioxidant Capacity : N-Benzyl- shows concentration-dependent antioxidant activity (0.024 mg GAE/g in phosphomolybdenum assay), outperforming ascorbic acid in ferric reduction (1.352 vs. 2.354 mM Fe²⁺/g) .

- Catalytic Hydrogenation: N-Benzyl- yields 44% 2,2,2-trifluoroethanol under iron-catalyzed hydrogenation, while N,N-Diethyl- is more reactive due to less steric hindrance .

Molecular Docking and Binding Affinities

- N-Benzyl-2,2,2-trifluoroacetamide: Binds to AmpC β-lactamase (PDB:1KE4) with a free energy of -5.53 kcal/mol, forming two hydrogen bonds. It also inhibits lanosterol 14α-demethylase (-5.95 kcal/mol), a fungal CYP51 target .

- This compound : Predicted to have weaker enzyme binding due to steric bulk, reducing its suitability as a therapeutic agent compared to N-Benzyl- .

Q & A

Q. What synthetic methodologies are suitable for preparing N,N-Dibutyl-2,2,2-trifluoroacetamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or direct amidation. For example, reacting dibutylamine with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using melting point analysis (e.g., observed vs. literature values), IR spectroscopy (characteristic C=O stretch at ~1,703 cm⁻¹ for the trifluoroacetamide group), and NMR (¹H/¹³C resonance assignments for butyl chains and CF₃ groups) .

Q. How can the antioxidant activity of this compound be systematically evaluated?

Methodological Answer: Use assays like DPPH radical scavenging and CUPRAC (cupric ion reducing antioxidant capacity). For DPPH: prepare solutions in methanol (10–1,000 µg/mL), mix with DPPH reagent, incubate in the dark for 30 min, and measure absorbance at 517 nm. Calculate IC₅₀ values (concentration causing 50% inhibition) using regression analysis. For CUPRAC, measure reduction of Cu²+ to Cu⁺ at 450 nm and compare to ascorbic acid standards. Statistical validation via Duncan’s multiple range test (p < 0.05) ensures reproducibility .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to antimicrobial target proteins?

Methodological Answer: Perform molecular docking using AutoDock Tools (ADT) and AutoDock Vina. Prepare the ligand by assigning bond torsions and saving in PDBQT format. For target proteins (e.g., AmpC β-lactamase, PDB:1KE4), remove water molecules, add polar hydrogens, and define grid boxes around active sites. Use the Lamarckian genetic algorithm (150 individuals, 10 generations, mutation rate 0.02) to predict binding poses. Analyze interactions (hydrogen bonds, hydrophobic contacts) with residues like ILE78 or TYR250. Clustering based on RMSD (<2.0 Å) identifies dominant conformations .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Methodological Answer: Conduct dose-response assays to establish selectivity indices (SI = IC₅₀ for cytotoxicity / MIC for antimicrobial activity). For example, if MIC against S. aureus is 62.5 µg/mL and IC₅₀ for mammalian cells is 100 µg/mL, SI = 1.6 (indicating narrow therapeutic window). Use statistical tools (SPSS, ANOVA) to assess significance across replicates. Cross-validate with structural analogs (e.g., N-benzyl derivatives) to determine if cytotoxicity is scaffold-dependent or substituent-specific .

Q. What experimental design considerations are critical for optimizing the catalytic hydrogenation of this compound to alcohols/amines?

Methodological Answer: Use iron-based catalysts under H₂ pressure (e.g., 50 bar) in THF at 80°C. Monitor reaction progress via ¹H NMR (disappearance of CF₃CO signal at ~3.1 ppm). Optimize equivalents of catalyst (e.g., 0.33 mol% Fe) and reaction time (12–24 hrs). Post-reaction, purify via distillation (for volatile alcohols like trifluoroethanol) or extraction (amines). Note that steric hindrance from dibutyl groups may reduce yield compared to less bulky analogs (e.g., 44% yield reported for N-benzyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.